molecular formula C9H9ClO4S B3381660 methyl 2-[3-(chlorosulfonyl)phenyl]acetate CAS No. 259191-92-9

methyl 2-[3-(chlorosulfonyl)phenyl]acetate

Cat. No.: B3381660
CAS No.: 259191-92-9
M. Wt: 248.68 g/mol
InChI Key: BPDSHHYIJSBWPL-UHFFFAOYSA-N
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Description

Strategic Importance of Chlorosulfonylation in Fine Chemical and Intermediate Production

Chlorosulfonylation, the process of introducing a chlorosulfonyl group onto an aromatic ring, is a strategically vital transformation in the production of fine chemicals and pharmaceutical intermediates. This reaction provides a direct and efficient pathway to aryl sulfonyl chlorides from readily available aromatic precursors. The resulting sulfonyl chlorides are not merely end products but are crucial intermediates that can be readily converted into other important functional groups, most notably sulfonamides, sulfonate esters, and sulfones.

The synthesis of sulfonamides, for instance, is a cornerstone of medicinal chemistry. This functional group is present in a wide range of drugs, including antibiotics, diuretics, and hypoglycemic agents. The reaction of an aryl sulfonyl chloride with an amine is the most common method for the preparation of aryl sulfonamides. This highlights the critical role of chlorosulfonylation in providing the necessary electrophilic precursors for these life-saving medicines.

Furthermore, the chlorosulfonyl group can be displaced by other nucleophiles, such as alcohols and phenols, to form sulfonate esters. These esters are themselves valuable intermediates and can also serve as protecting groups in multi-step syntheses. The versatility of the chlorosulfonylation reaction, coupled with the synthetic utility of the resulting aryl sulfonyl chlorides, underscores its strategic importance in the fine chemical industry.

Contextualizing Methyl 2-[3-(chlorosulfonyl)phenyl]acetate as a Key Electrophilic Synthon

Within the broader class of aryl sulfonyl chlorides, this compound emerges as a particularly noteworthy electrophilic synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. In this context, this compound provides a reactive site at the sulfonyl chloride group, enabling the formation of new carbon-sulfur or heteroatom-sulfur bonds.

The structure of this compound is unique in that it combines the reactive sulfonyl chloride functionality with a methyl phenylacetate (B1230308) moiety. This bifunctional nature allows for a range of synthetic manipulations. The ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in other transformations, while the sulfonyl chloride group can react with a variety of nucleophiles. This dual reactivity makes it a valuable intermediate for the synthesis of complex molecules where both the sulfonyl and the acetic acid-derived portions are incorporated into the final structure.

The "3-" or meta-substitution pattern of the chlorosulfonyl group on the phenyl ring is also of significant interest. The electronic and steric environment of the reactive center is influenced by the position of the substituents on the aromatic ring, which can in turn affect the reactivity and selectivity of its reactions.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 259191-92-9
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
Appearance Not specified in available results
Boiling Point Not specified in available results
Melting Point Not specified in available results
Solubility Not specified in available results

Synthesis of this compound

The reaction would proceed by the attack of the aromatic ring of methyl 2-phenylacetate on the electrophilic sulfur atom of chlorosulfonic acid. The acetyl group (-CH₂COOCH₃) is an ortho-, para-director; however, steric hindrance at the ortho position might favor substitution at the para-position. To obtain the desired meta-isomer, specific reaction conditions or a different synthetic strategy might be required. For instance, the synthesis of the related compound, methyl [p-(p-chlorophenylsulfonyl)phenyl]acetate, is achieved through the oxidation of a thioether precursor. prepchem.com A similar strategy, starting with a meta-substituted thioether, could potentially yield the target molecule.

Reactivity and Applications as an Electrophilic Synthon

The primary reactivity of this compound lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it a prime candidate for reactions with a wide range of nucleophiles.

A key application of such a compound is in the synthesis of sulfonamides. The reaction with primary or secondary amines would lead to the formation of the corresponding N-substituted sulfonamides, which are of significant interest in medicinal chemistry. For example, the related compound methyl 2-[4-(chlorosulfonyl)phenyl]acetate is used as a reagent in the preparation of sulfonyl indoles and related bicyclic compounds that act as modulators of LXR for the treatment of LXR-mediated diseases. chemicalbook.com

Furthermore, reaction with alcohols or phenols in the presence of a base would yield sulfonate esters. These esters can be used as intermediates in further synthetic transformations. The reaction of the related 3-nitro-benzene-sulfonyl chloride with methyl (R)-2-(2-chloro-phen-yl)-2-hydroxy-acetate to form a sulfon-yloxy)acetate derivative highlights the potential of these sulfonyl chlorides to react with hydroxyl groups to form key intermediates for pharmaceutical synthesis. nih.gov

The dual functionality of this compound allows for sequential or orthogonal reactions. For instance, the sulfonyl chloride could be reacted first, followed by modification of the ester group (e.g., hydrolysis to the carboxylic acid), or vice versa. This versatility makes it a valuable tool for the construction of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-chlorosulfonylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-3-2-4-8(5-7)15(10,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDSHHYIJSBWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 3 Chlorosulfonyl Phenyl Acetate

Direct Arenesulfonylation Approaches

Direct arenesulfonylation involves the introduction of the chlorosulfonyl group onto the aromatic ring of methyl phenylacetate (B1230308) in a single step. The success of this approach hinges on the regioselectivity of the reaction, as the directing effects of the substituent on the benzene (B151609) ring determine the position of the incoming electrophile. The carboxymethyl group (-CH2COOCH3) is known to be a meta-director in electrophilic aromatic substitution, guiding the chlorosulfonyl group to the desired position.

Exploration of Chlorosulfonic Acid-Mediated Syntheses

Chlorosulfonic acid (ClSO3H) is a powerful and commonly used reagent for the direct chlorosulfonation of aromatic compounds. The reaction with methyl phenylacetate is anticipated to proceed via an electrophilic aromatic substitution mechanism.

A plausible synthetic protocol involves the slow addition of methyl phenylacetate to an excess of chlorosulfonic acid at a controlled low temperature, typically between 0 and 10 °C. The reaction mixture is then gradually warmed to room temperature and may require gentle heating to drive the reaction to completion. rsc.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice, leading to the precipitation of the crude product. The solid product can then be isolated by filtration, washed with cold water to remove residual acid, and purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes.

ReagentRoleKey Parameters
Methyl phenylacetateStarting material-
Chlorosulfonic acidChlorosulfonating agentExcess amount, controlled temperature
IceQuenching agentUsed for workup

Utilization of Sulfuryl Halides and Other Halogenating Agents

Sulfuryl chloride (SO2Cl2) can also be employed for the chlorosulfonation of aromatic compounds, often in the presence of a Lewis acid catalyst. However, reports suggest that ethyl phenylacetate is inert to sulfuryl chloride at room temperature, indicating that more forcing conditions, such as elevated temperatures, might be necessary to achieve the desired transformation with methyl phenylacetate. nih.gov

A potential synthetic route would involve reacting methyl phenylacetate with sulfuryl chloride in a suitable solvent, such as dichloromethane (B109758) or nitrobenzene, in the presence of a catalyst like aluminum chloride (AlCl3). The reaction would likely require heating to proceed at a reasonable rate. The workup procedure would be similar to that of the chlorosulfonic acid method, involving quenching with ice water, extraction with an organic solvent, and purification of the final product.

Other halogenating agents, such as N-chlorosuccinimide (NCS) in the presence of a sulfur source, have been utilized for the in-situ generation of sulfonyl chlorides from other precursors, but their direct application to methyl phenylacetate is less documented. nih.gov

ReagentRolePotential Conditions
Methyl phenylacetateStarting material-
Sulfuryl chlorideChlorosulfonating agentElevated temperature, Lewis acid catalyst
Aluminum chlorideCatalyst-

Multistep Synthetic Routes from Precursor Compounds

Multistep syntheses offer greater control over regioselectivity and can be advantageous when direct arenesulfonylation proves to be low-yielding or non-selective. These routes typically involve the synthesis of a substituted phenylacetate precursor followed by the introduction or conversion of a functional group to the desired chlorosulfonyl moiety.

Derivatization from Substituted Phenylacetates and Related Aromatics

A versatile multistep approach commences with the synthesis of methyl 2-(3-aminophenyl)acetate. This can be achieved through the reduction of the corresponding nitro compound, methyl 2-(3-nitrophenyl)acetate, which is accessible via nitration of methyl phenylacetate. The amino group can then be converted to a diazonium salt, which subsequently undergoes a Sandmeyer-type reaction to introduce the sulfonyl chloride group.

The synthesis of the diazonium salt involves treating methyl 2-(3-aminophenyl)acetate with sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with sulfur dioxide (SO2) in the presence of a copper(I) chloride (CuCl) catalyst to yield the target compound, methyl 2-[3-(chlorosulfonyl)phenyl]acetate. organic-chemistry.org

PrecursorKey TransformationReagents
Methyl 2-(3-aminophenyl)acetateDiazotization and Sandmeyer reactionNaNO2, HCl, SO2, CuCl

Pathways Involving Thiophenols and Their Derivatives

An alternative multistep route involves the preparation of methyl 2-(3-mercaptophenyl)acetate as a key intermediate. This thiophenol derivative can be synthesized through various methods, including the reduction of the corresponding sulfonyl chloride or the Newman-Kwart rearrangement of a thiocarbamate.

Once methyl 2-(3-mercaptophenyl)acetate is obtained, it can be converted to the desired sulfonyl chloride through oxidative chlorination. A variety of oxidizing agents can be employed for this transformation, including chlorine gas (Cl2), hydrogen peroxide in the presence of a chloride source, or N-chlorosuccinimide (NCS). organic-chemistry.orgnih.gov For instance, treating the thiophenol with a combination of hydrogen peroxide and thionyl chloride can provide the sulfonyl chloride in good yield. organic-chemistry.org The reaction is typically carried out in an appropriate solvent, and the product is isolated and purified using standard techniques.

PrecursorKey TransformationReagents
Methyl 2-(3-mercaptophenyl)acetateOxidative chlorinationCl2, H2O2/SOCl2, or NCS

Green Chemistry Principles and Process Intensification in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and process intensification techniques.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. nih.govorganic-chemistry.orgnih.govresearchgate.netacs.org The synthesis of sulfonyl chlorides from various precursors, including the conversion of bromides to sodium sulfonates followed by chlorination, has been shown to be significantly accelerated under microwave irradiation. nih.govnih.gov This technology could potentially be applied to the direct chlorosulfonation or the multistep routes described above to enhance their efficiency.

Process intensification through techniques like flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for automated, continuous production. The synthesis of aryl sulfonyl chlorides has been successfully demonstrated in a continuous flow system, which allows for precise control over reaction parameters and minimizes the risks associated with highly exothermic reactions. rsc.org Implementing a flow process for the chlorosulfonation of methyl phenylacetate could lead to a safer and more scalable manufacturing process.

Furthermore, exploring solvent-free reaction conditions or the use of more environmentally friendly solvents, such as ionic liquids or deep eutectic solvents, can significantly reduce the environmental impact of the synthesis. organic-chemistry.orgchemicalbook.comnih.gov The development of catalytic systems that can operate under milder conditions and be recycled and reused would also contribute to a greener synthetic protocol.

Green Chemistry ApproachApplication in SynthesisBenefits
Microwave-assisted synthesisAcceleration of chlorosulfonation or precursor synthesisReduced reaction times, improved yields
Flow chemistryContinuous production of the target compoundEnhanced safety, scalability, and control
Greener solventsReplacement of hazardous solventsReduced environmental impact

Implementation of Continuous Flow Reactors for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering significant advantages over conventional batch methods. rsc.org The high exothermicity and potential hazards associated with chlorosulfonation reactions can be effectively managed within the small, well-controlled environment of a flow reactor. rsc.orgmdpi.com This enhanced control over reaction parameters such as temperature, pressure, and residence time leads to improved safety, higher yields, and greater consistency. mdpi.com

The application of continuous flow systems, including continuous stirred-tank reactors (CSTRs) and microreactors, has been demonstrated for the production of various aryl sulfonyl chlorides. mdpi.comafricacommons.net These systems facilitate rapid heat and mass transfer, minimizing the formation of byproducts and allowing for the safe use of highly reactive reagents. rsc.org For the synthesis of this compound, a continuous flow setup would typically involve the precise mixing of the starting material, methyl 2-(m-tolyl)acetate, with a chlorosulfonating agent, such as chlorosulfonic acid, within a temperature-controlled reactor.

Research on the continuous synthesis of related aryl sulfonyl chlorides has shown significant improvements in space-time yield compared to batch processes. mdpi.com For instance, a continuous manufacturing process for an aryl sulfonyl chloride demonstrated a space-time yield of 0.139 g mL⁻¹ h⁻¹, a marked increase from the 0.072 g mL⁻¹ h⁻¹ achieved in an optimized batch process. mdpi.com By adopting a similar continuous flow approach, the production of this compound can be made more scalable and economically viable.

The table below illustrates a hypothetical comparison of key performance indicators for the synthesis of an aryl sulfonyl chloride, adaptable to this compound, in batch versus continuous flow processing, based on reported data for similar compounds. mdpi.com

ParameterBatch ProcessContinuous Flow Process
Reaction Volume HighLow
Heat Transfer PoorExcellent
Safety LowerHigher
Control over Parameters LimitedPrecise
Space-Time Yield LowerHigher
Scalability DifficultFacile

Catalytic Approaches for Selective Formation

The development of catalytic methods for the synthesis of sulfonyl chlorides represents another significant advancement, offering pathways to these compounds under milder conditions and with greater functional group tolerance. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have shown promise for the selective formation of aryl sulfonyl chlorides. nih.gov

One such approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov In the context of synthesizing this compound, this would entail the use of a corresponding boronic acid precursor, methyl 2-(3-(dihydroxyboranyl)phenyl)acetate. This method allows for the direct and selective introduction of the chlorosulfonyl group at a specific position on the aromatic ring under relatively mild conditions. The use of palladium catalysts, often in conjunction with specific ligands, can facilitate this transformation with high efficiency and selectivity. organic-chemistry.org

The general scheme for such a catalytic reaction would involve the reaction of the arylboronic acid with a sulfur dioxide source and a chloride source, mediated by a palladium catalyst. The choice of catalyst, ligands, and reaction conditions is crucial for optimizing the yield and purity of the desired product. Research in this area has demonstrated the broad applicability of this method to a variety of substrates, suggesting its potential for the synthesis of complex molecules like this compound. nih.gov

The table below outlines a representative set of conditions for a palladium-catalyzed chlorosulfonylation, which could be adapted for the synthesis of this compound.

ComponentExample
Aryl Precursor Arylboronic Acid
Catalyst Palladium(II) acetate
Ligand XPhos
Sulfur Dioxide Source Potassium metabisulfite
Chloride Source N-Chlorosuccinimide
Solvent Dioxane/Water
Temperature Room Temperature to 60 °C

Further research into iron-catalyzed oxosulfonylation of aryl enol acetates also presents a potential, albeit less direct, avenue for the formation of related structures, highlighting the expanding toolkit of catalytic methods available for C-S bond formation. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Methyl 2 3 Chlorosulfonyl Phenyl Acetate

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom of the sulfonyl chloride group highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for the most common transformations of this class of compounds.

Amidation for Sulfonamide Bond Formation

The reaction of methyl 2-[3-(chlorosulfonyl)phenyl]acetate with primary or secondary amines leads to the formation of sulfonamides. This is a robust and widely used reaction in organic synthesis. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. A variety of amines can be used, leading to a diverse array of sulfonamide derivatives.

Table 1: Representative Examples of Amidation of Aryl Sulfonyl Chlorides

Amine NucleophileProduct
Primary Amine (R-NH₂)N-Alkyl/Aryl Sulfonamide
Secondary Amine (R₂NH)N,N-Dialkyl/Diaryl Sulfonamide
Ammonia (NH₃)Unsubstituted Sulfonamide

Esterification and Etherification for Sulfonate Derivative Synthesis

When this compound is treated with alcohols or phenols, the corresponding sulfonate esters are formed. This reaction, often referred to as sulfonylation, is analogous to the formation of sulfonamides. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.

It is important to clarify that while the term "etherification" is used in the section title, the product of the reaction between a sulfonyl chloride and an alcohol is a sulfonate ester, not a traditional ether. The reaction proceeds via a similar mechanism to amidation, with the elimination of HCl.

The reaction is typically performed in the presence of a base to neutralize the generated HCl. The reactivity of the alcohol or phenol can influence the reaction conditions required.

Table 2: Synthesis of Sulfonate Derivatives from Aryl Sulfonyl Chlorides

NucleophileProduct
Alcohol (R-OH)Sulfonate Ester
Phenol (Ar-OH)Aryl Sulfonate Ester

Reductive Transformations of the Sulfonyl Chloride Group

The sulfonyl chloride group can undergo reduction to various lower oxidation state sulfur functionalities, providing pathways to a different class of compounds.

Formation of Sulfinic Acids and Thiols

Aryl sulfonyl chlorides can be reduced to the corresponding sulfinic acids. A common method for this transformation is the reaction with a mild reducing agent such as sodium sulfite. wikipedia.org

Further reduction can lead to the formation of thiols. Various reducing agents have been employed for this purpose, including lithium aluminum hydride, zinc, or methods involving hydroiodic acid generated in situ. wikipedia.org Catalytic hydrogenation using a palladium catalyst under a moderate pressure of hydrogen has also been reported for the reduction of aromatic sulfonyl chlorides to aromatic thiols. wikipedia.orgnih.gov Triphenylphosphine has also been shown to be an effective reagent for the reduction of sulfonyl chlorides to thiols. organic-chemistry.org

Pathways to Alkyl and Aryl Sulfides

The synthesis of thioethers (sulfides) from sulfonyl chlorides is a valuable transformation. One approach involves the reduction of the sulfonyl chloride, potentially to a disulfide intermediate, which then reacts to form the sulfide.

A more direct method for the synthesis of diaryl thioethers involves the reductive coupling of aryl sulfonyl chlorides with electron-rich (hetero)arenes in the presence of triphenylphosphine. acs.org Additionally, copper-catalyzed cross-coupling reactions of aryl sulfonyl chlorides with aryl boronic acids, in the presence of a reducing agent like triphenylphosphine, can yield diaryl thioethers.

Oxidative Chemical Pathways

The sulfur atom in a sulfonyl chloride group is in the +6 oxidation state, which is its highest possible oxidation state. Consequently, the sulfonyl chloride moiety itself is generally resistant to further oxidation. chem-station.com In fact, sulfonyl groups are sometimes used as protecting groups for other functional groups, such as phenols, to prevent their oxidation. chem-station.com

Therefore, when considering the oxidative chemical pathways of this compound, it is unlikely that the sulfonyl chloride group itself will be the site of oxidation. Instead, any potential oxidative reactions would likely occur at other positions in the molecule, such as the phenyl ring or the acetate (B1210297) side chain, under sufficiently harsh conditions. However, the sulfonyl group's strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack, which is often a key step in oxidative processes. The stability of sulfonyl chlorides is generally high, though they can be sensitive to hydrolysis. wikipedia.org It has been noted that while sulfonyl fluorides are very stable, sulfonyl chlorides can undergo reductive failure. nih.gov

The synthesis of aryl sulfonyl chlorides often involves the oxidation of lower-valent sulfur compounds like thiols, disulfides, or sulfides, using reagents such as chlorine gas, hydrogen peroxide, or N-chlorosuccinimide. acs.orgorganic-chemistry.org This further highlights the stability of the sulfonyl chloride group to oxidative conditions, as it is the product of such reactions.

Intramolecular Cyclization and Annulation Strategies

The presence of the acetate moiety ortho to the sulfonyl-derived functional group opens pathways for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.

Sultams, or cyclic sulfonamides, are an important class of heterocycles. A plausible route to novel sultam frameworks originating from this compound involves a multi-step sequence. First, the sulfonyl chloride is converted to a sulfonamide by reaction with a primary amine bearing a suitable functional group. The ester group of the acetate side chain can then be manipulated to facilitate cyclization.

One strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. Activation of this carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent) followed by intramolecular nucleophilic attack by the sulfonamide nitrogen would yield a seven-membered sultam. An alternative involves the reaction with an amino acid ester to form an N-substituted sulfonamide, which could then undergo intramolecular cyclization.

Table 2: Proposed Precursors for Intramolecular Sultam Synthesis

Precursor Name Synthetic Steps Cyclization Trigger Resulting Ring System
2-[3-(N-Methylsulfamoyl)phenyl]acetic acid 1. Reaction with methylamine. 2. Ester hydrolysis. Carbodiimide coupling 2-Methyl-1,2,3,4-tetrahydrobenzo[f] nih.govnih.govthiazepin-5(6H)-one 1,1-dioxide

This table presents hypothetical pathways based on established principles of intramolecular cyclization. organic-chemistry.orgnih.govnih.gov

Tandem reactions that form multiple bonds in a single operation are highly valuable in synthetic chemistry. For sulfonamides derived from this compound, tandem C- and N-alkylation could provide a rapid route to complex substituted products. Such a process would likely involve the sequential deprotonation and alkylation of both the sulfonamide nitrogen and the α-carbon of the acetate group. nih.govresearchgate.net

The relative acidity of the N-H proton on the sulfonamide and the α-protons on the acetate group would dictate the order of alkylation. Typically, the sulfonamide proton is more acidic and would be removed first.

Proposed Tandem Reaction Sequence:

N-Deprotonation and N-Alkylation: Reaction with one equivalent of a strong base (e.g., NaH) followed by an alkylating agent (R¹-X).

C-Deprotonation and C-Alkylation: Introduction of a second equivalent of a strong base (e.g., LDA) to deprotonate the α-carbon, followed by quenching with a second alkylating agent (R²-X).

This sequence allows for the controlled introduction of two different alkyl groups onto the molecule. nih.govrsc.org

Table 3: Hypothetical Tandem Alkylation of Methyl 2-[3-(N-methylsulfamoyl)phenyl]acetate

Step Reagents Intermediate/Product
1 1. NaH; 2. CH₃I Methyl 2-[3-(N,N-dimethylsulfamoyl)phenyl]acetate

This table illustrates a plausible tandem alkylation sequence based on known reactivity of sulfonamides and esters. nih.govrsc.org

Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and controlling product outcomes.

The conversion of this compound to its sulfonamide derivatives can be readily monitored using spectroscopic techniques. researchgate.net

FT-IR Spectroscopy: The progress of the reaction can be followed by observing the disappearance of the characteristic S-Cl stretching vibration of the sulfonyl chloride and the appearance of new bands corresponding to the S-N bond and N-H stretching (for primary or secondary amine reactants) of the sulfonamide product.

NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the reaction. The chemical shifts of the aromatic protons and the methylene (B1212753) protons of the acetate group are sensitive to the change in the substituent at the 3-position (from -SO₂Cl to -SO₂NR¹R²). Monitoring the integration of signals corresponding to the starting material and product over time allows for the determination of reaction rates. nih.gov

Kinetic studies, for instance, could investigate the effect of amine nucleophilicity, solvent polarity, and temperature on the rate of sulfonamide formation. researchgate.netresearchgate.net A typical kinetic experiment would involve acquiring spectra at set time intervals after mixing the reagents and then plotting the concentration of the product versus time to determine the rate constant. researchgate.net

Table 4: Characteristic Spectroscopic Shifts for Monitoring Sulfonamide Formation

Nucleus Starting Material (-SO₂Cl) Product (-SO₂NHR) Rationale for Shift
¹H NMR
Ar-H (protons on the ring) ~7.8-8.2 ppm ~7.6-8.0 ppm Change in electronic environment due to new substituent.
-CH₂- (acetate) ~3.8 ppm ~3.7 ppm Minor shift due to altered inductive effect.
N-H (sulfonamide) N/A ~5-8 ppm (broad) Appearance of new functional group.
¹³C NMR
C-SO₂ (ipso-carbon) ~145 ppm ~142 ppm Change in substituent electronegativity.
FT-IR (cm⁻¹)
S=O Stretch ~1375, ~1180 ~1340, ~1160 Change in electronic environment around the sulfonyl group.
S-Cl Stretch ~600-700 Absent Disappearance of the bond.

This table provides expected spectroscopic data based on general principles and data for analogous compounds. nih.govnih.gov

Applications of Methyl 2 3 Chlorosulfonyl Phenyl Acetate As a Synthetic Building Block

Elaboration of Complex Molecular Architectures

The dual reactivity of methyl 2-[3-(chlorosulfonyl)phenyl]acetate allows for its elaboration into intricate molecular frameworks that are of significant interest in medicinal chemistry. The chlorosulfonyl group can readily react with nucleophiles like amines to form stable sulfonamide bonds, while the ester group can be hydrolyzed, reduced, or used in C-C bond-forming reactions. This orthogonal reactivity is key to its utility in synthesizing advanced and biologically relevant scaffolds.

Phenylalanine and its derivatives are fundamental components of many biologically active peptides and small-molecule drugs. researchgate.net The synthesis of non-natural or advanced phenylalanine analogues allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. nih.gov this compound can serve as a precursor for novel phenylalanine derivatives where the phenyl ring is functionalized with a sulfonamide group.

The general strategy involves the reaction of the chlorosulfonyl group with a variety of primary or secondary amines to introduce a diverse range of substituents. The resulting sulfonamide-bearing phenylacetate (B1230308) can then be elaborated into the final phenylalanine structure through established synthetic methodologies, such as alkylation of a glycine (B1666218) enolate equivalent or other asymmetric synthesis approaches. rsc.org For instance, the ester moiety can be hydrolyzed to the corresponding carboxylic acid, which is a defining feature of the amino acid structure. This approach provides access to a class of phenylalanine derivatives with unique steric and electronic properties conferred by the sulfonamide group, which can influence biological activity and pharmacokinetic properties. researchgate.net

Starting MaterialReagentIntermediate ProductPotential Final Product Class
This compoundVarious Amines (R-NH₂)Methyl 2-[3-(aminosulfonyl)phenyl]acetateAdvanced Phenylalanine Derivatives
This compoundGlycine Enolate EquivalentProtected Phenylalanine PrecursorSubstituted Phenylalanines

Biologically inspired scaffolds are core structures that mimic the architecture of natural products or known pharmacophores. Sultams (cyclic sulfonamides) and oxicams are two such scaffolds known for their diverse biological activities.

Sultams: These are cyclic sulfonamides that serve as important scaffolds in medicinal chemistry due to their unique conformational constraints and biological properties. nih.gov The synthesis of sultams often involves an intramolecular cyclization of a sulfonamide. thieme-connect.comic.ac.uk Starting from this compound, a synthetic route to a benzo-fused γ-sultam can be envisioned. The process would begin with the reaction of the chlorosulfonyl group with an amine that contains a suitable functional group for cyclization. For example, reaction with an amino alcohol followed by oxidation and subsequent intramolecular cyclization could yield a sultam ring fused to the phenyl core. Another pathway involves the reduction of the ester group to an alcohol, its conversion to a leaving group (e.g., a halide), and subsequent intramolecular N-alkylation of the sulfonamide nitrogen. This provides a direct route to sultam-containing scaffolds that incorporate the phenylacetic acid side chain. nih.gov

Oxicams: The oxicam scaffold, characterized by a 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide core, is a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While this compound contains the necessary arylsulfonyl precursor, the direct synthesis of the oxicam ring system from this specific starting material is not straightforward. The established synthesis of oxicams typically begins with saccharin (B28170) or related benzisothiazole derivatives, which undergo a Gabriel-Colman rearrangement to form the 4-hydroxy-1,2-benzothiazine 1,1-dioxide core. nih.gov Therefore, while the subject compound is a valuable arylsulfonyl precursor, its utility is more directed towards other scaffolds rather than being an ideal starting point for the classical synthesis of oxicams.

Strategic Utility in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems. The robust and versatile reactivity of the chlorosulfonyl group makes this compound an excellent building block for such applications.

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. ic.ac.ukcapes.gov.br The reaction between a sulfonyl chloride and an amine is highly reliable and proceeds under mild conditions, making it ideal for creating large libraries of compounds. nih.gov this compound can be reacted with a diverse set of commercially available amines in a parallel synthesis format to generate a library of sulfonamides. Each member of the library shares the common methyl phenylacetate core but differs in the substituent attached to the sulfonamide nitrogen. This allows for a systematic exploration of the chemical space around the core scaffold. youtube.com

Core ScaffoldReaction TypeDiverse InputsLibrary Output
This compoundSulfonamide formationLibrary of primary/secondary aminesCollection of diverse sulfonamide derivatives

The concept of "scaffold hopping" involves modifying a core structure to create novel chemotypes that retain the desired biological activity but may possess improved properties such as potency, selectivity, or pharmacokinetics. rsc.orgnih.gov this compound is a prime candidate for such strategies.

Rapid derivatization is achieved through the high reactivity of the chlorosulfonyl group. Beyond simple amination, it can react with other nucleophiles, and the resulting sulfonamide or sulfonate ester can participate in further reactions. The ester group provides a second handle for diversification. It can be:

Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides.

Reduced to an alcohol, which can be etherified or used in other functional group transformations.

Used as a handle in C-C bond-forming reactions to extend the side chain.

This dual functionality allows for a multi-dimensional expansion of the core scaffold, rapidly generating a wide array of structurally distinct molecules from a single, readily available starting material.

Precursor in the Synthesis of Functionally Differentiated Analogues (e.g., Sildenafil Analogues)

One of the most significant applications of arylsulfonyl chlorides is in the synthesis of targeted therapeutic agents. The structural motif present in this compound is related to key intermediates in the synthesis of blockbuster drugs like Sildenafil.

Sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one derivative, and its synthesis involves the coupling of a pyrazolo-pyrimidine core with a substituted phenylsulfonyl chloride. thieme-connect.comnih.govnih.gov Specifically, the synthesis of Sildenafil involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chlorosulfonic acid to generate the corresponding sulfonyl chloride. This intermediate is then reacted with N-methylpiperazine to yield the final product. thieme-connect.com

This compound, while not a direct intermediate for Sildenafil itself (which has an ethoxy group at the 2-position), serves as an excellent starting point for creating functionally differentiated analogues. By replacing the ethoxy group with the methyl acetate (B1210297) moiety, novel series of compounds can be synthesized. The chlorosulfonyl group can be reacted with N-methylpiperazine or a library of other amines, while the methyl acetate group can be modified to explore new interactions with the target protein, potentially leading to analogues with altered selectivity or potency. thieme-connect.comdundee.ac.uk This highlights the compound's value as a precursor for generating novel intellectual property and exploring the SAR of established drug classes.

Precursor TypeKey ReactionResulting Analogue ClassExample Target
Phenylsulfonyl chlorideSulfonamide formation with piperazinesPyrazolo[4,3-d]pyrimidin-7-one derivativesSildenafil Analogues

Advanced Analytical and Computational Methodologies in Research on Methyl 2 3 Chlorosulfonyl Phenyl Acetate

Spectroscopic Analysis for Mechanistic Elucidation and Reaction Progress Monitoring

Spectroscopic techniques are indispensable for the detailed analysis of "methyl 2-[3-(chlorosulfonyl)phenyl]acetate," providing insights into its structure, functional groups, and behavior in chemical reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of "this compound". Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For "this compound," the spectrum would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-OCH₃) protons. The aromatic protons would appear in the downfield region (typically 7.5-8.2 ppm) with complex splitting patterns due to their coupling with each other. The methylene protons would present as a singlet at approximately 3.8-4.0 ppm, and the methyl protons of the ester group would also be a singlet, but further upfield at around 3.7 ppm. chegg.comacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key resonances would include the carbonyl carbon of the ester at around 170 ppm, the aromatic carbons between 125-145 ppm, the methyl carbon of the ester at approximately 52 ppm, and the methylene carbon at about 40 ppm. chegg.comjcsp.org.pk The carbon attached to the sulfonyl chloride group would be significantly downfield due to the electron-withdrawing nature of the substituent. jcsp.org.pk

2D NMR Spectroscopy: To resolve any ambiguities in the 1D spectra and to establish connectivity, 2D NMR techniques are utilized. youtube.comslideshare.netsdsu.eduepfl.chyoutube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the relationships between the aromatic protons. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal. youtube.comsdsu.eduepfl.chyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Aromatic CH7.5 - 8.2 (m)125 - 145Correlations to other aromatic carbons and the methylene carbon
-CH₂-~3.9 (s)~40Correlations to the carbonyl carbon and aromatic carbons
-OCH₃~3.7 (s)~52Correlation to the carbonyl carbon
C=O-~170Correlations from the methylene and methyl protons
C-SO₂Cl-~145Correlations from ortho aromatic protons

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful for identifying the functional groups present in "this compound" and monitoring their transformations during chemical reactions. semanticscholar.org

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the key functional groups. The strong carbonyl (C=O) stretch of the ester would be prominent around 1730-1750 cm⁻¹. The sulfonyl chloride group (-SO₂Cl) would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1370-1390 cm⁻¹ and a symmetric stretch around 1170-1190 cm⁻¹. researchgate.netacdlabs.com Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C-C stretching within the ring would appear in the 1400-1600 cm⁻¹ region. jetir.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The S-Cl stretch, typically found in the lower frequency region (around 400-600 cm⁻¹), can also be observed. researchgate.netjetir.org

The combination of FT-IR and Raman is particularly useful for monitoring reactions, such as the conversion of the sulfonyl chloride group to a sulfonamide, which would result in the disappearance of the S-Cl and the appearance of N-H and S=O stretching bands characteristic of the new functional group. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
C=O (Ester)1730 - 1750 (Strong)1730 - 1750 (Weak)Stretching
-SO₂- (Sulfonyl)1370 - 1390 (Strong)1370 - 1390 (Medium)Asymmetric Stretching
-SO₂- (Sulfonyl)1170 - 1190 (Strong)1170 - 1190 (Strong)Symmetric Stretching
Aromatic C-H3000 - 3100 (Medium)3000 - 3100 (Strong)Stretching
Aromatic C=C1400 - 1600 (Medium)1400 - 1600 (Strong)Ring Stretching
S-Cl~600 (Medium)~400-600 (Strong)Stretching

Mass Spectrometry (MS) for Reaction Pathway Analysis and Impurity Detection

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of "this compound" and to elucidate its fragmentation pathways, which can aid in structural confirmation and the identification of impurities.

The molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for this molecule would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): leading to a significant fragment.

Loss of the entire methoxycarbonylmethyl group (-CH₂COOCH₃): resulting in the 3-(chlorosulfonyl)phenyl cation.

Loss of SO₂: A common fragmentation for aromatic sulfonyl compounds, which can occur via rearrangement. researchgate.netnih.gov

Cleavage of the C-S bond: yielding fragments corresponding to the phenylacetate (B1230308) moiety and the chlorosulfonyl radical. researchgate.net

Formation of a tropylium (B1234903) ion (m/z 91): characteristic of compounds containing a benzyl (B1604629) group. youtube.com

By analyzing the fragmentation patterns, it is possible to confirm the connectivity of the molecule and to detect and identify potential impurities or side products in a reaction mixture. researchgate.netcdnsciencepub.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Reactivity Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of atoms on the surface of a material. While not a routine technique for bulk characterization of a pure compound, it would be highly valuable for studying the interaction of "this compound" with surfaces, for instance, in catalysis or materials science applications.

In an XPS study, the S 2p spectrum would be of particular interest. The binding energy of the S 2p electrons is sensitive to the oxidation state and chemical environment of the sulfur atom. For the sulfonyl chloride group, the S 2p₃/₂ peak would be expected at a high binding energy, typically in the range of 168-170 eV, indicative of sulfur in a high oxidation state (+6). icm.edu.plxpsfitting.comthermofisher.com If the compound were to react on a surface, for example, through the reduction of the sulfonyl chloride, a shift in the S 2p binding energy to lower values would be observed. researchgate.netmdpi.com Analysis of the C 1s and O 1s spectra would provide further information about the integrity of the ester group and the aromatic ring on the surface.

Table 3: Predicted XPS Binding Energies for Key Elements in this compound

Element (Core Level)Predicted Binding Energy (eV)Chemical State Information
S 2p₃/₂168 - 170High oxidation state sulfur in the -SO₂Cl group
Cl 2p₃/₂~200Chlorine bonded to sulfur
C 1s284 - 289Multiple peaks for aromatic, methylene, and carbonyl carbons
O 1s532 - 534Peaks for carbonyl and ether oxygens

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Reactivity Prediction

Computational methods, particularly Density Functional Theory (DFT), offer a powerful complement to experimental studies by providing detailed insights into the electronic structure, stability, and reactivity of "this compound".

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

DFT calculations can be used to model the geometric and electronic properties of "this compound". By optimizing the molecular geometry, one can obtain theoretical bond lengths and angles that can be compared with experimental data if available. researchgate.netnih.govdummies.comyoutube.comstudymind.co.uk

Electronic Structure: Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The electron-withdrawing nature of the chlorosulfonyl group and the ester group would be reflected in the distribution and energies of these orbitals. researchgate.netnih.gov The calculated electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic sulfur atom and the nucleophilic oxygen atoms.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. core.ac.ukyoutube.comnih.govnih.gov These calculated frequencies, after appropriate scaling, can be compared with the experimental FT-IR and Raman spectra to aid in the assignment of the observed vibrational bands. jetir.org This is particularly useful for complex regions of the spectrum where multiple vibrations may overlap.

Future Research Trajectories and Emerging Applications of Methyl 2 3 Chlorosulfonyl Phenyl Acetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of methyl 2-[3-(chlorosulfonyl)phenyl]acetate into flow chemistry and automated synthesis platforms represents a significant leap forward in its utilization. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages such as enhanced heat transfer, precise control over reaction parameters, and improved safety, particularly for exothermic or hazardous reactions. nih.govthieme-connect.de

The synthesis and subsequent reactions of sulfonyl chlorides can be challenging in traditional batch processes. For instance, the diazotization-chlorosulfonylation sequence to produce related compounds like methyl 2-(chlorosulfonyl)benzoate has been shown to benefit immensely from continuous-flow processing, which effectively minimizes side reactions and allows for safer handling of potentially explosive diazonium intermediates. researchgate.net Similarly, reactions involving highly reactive reagents like sulfuryl chloride (SO₂Cl₂) to create sulfenyl chlorides are more manageable and scalable in flow reactors, which mitigate the risks associated with strong exotherms. nih.gov

By adapting the synthesis and derivatization of this compound to flow systems, researchers can achieve higher yields, reduce reaction times, and facilitate rapid library synthesis for screening purposes. nih.gov Automated platforms can further accelerate this process by systematically varying reactants and conditions, enabling high-throughput optimization and discovery of new derivatives with desirable properties.

Table 1: Comparison of Batch vs. Flow Synthesis for Related Chemical Processes

Feature Batch Processing Flow Chemistry Potential Advantage for this compound
Heat Transfer Limited surface-area-to-volume ratio, risk of thermal runaways. thieme-connect.de High surface-area-to-volume ratio, superior heat removal. thieme-connect.de Improved safety and control over exothermic sulfonylation or subsequent reactions.
Reaction Time Often requires hours for completion. nih.gov Can be reduced to minutes. nih.gov Increased throughput and efficiency for synthesis and derivatization.
Safety Handling of unstable intermediates (e.g., diazonium salts) is hazardous on a large scale. researchgate.net Small reaction volumes at any given time minimize risk. thieme-connect.de Safer production and use of the sulfonyl chloride intermediate.
Scalability Scaling up can be complex and introduce new safety concerns. Scalability is achieved by running the system for a longer duration ("scaling-out"). More straightforward and safer scale-up for industrial applications.
Side Reactions Slower mixing and temperature gradients can lead to increased byproducts. Precise control over stoichiometry and temperature minimizes side reactions. researchgate.net Higher purity and yield of the desired products.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Traditional methods for synthesizing aryl sulfonyl chlorides often rely on harsh conditions, such as using chlorosulfonic acid, which can limit functional group tolerance and control over regioselectivity. nih.gov Modern research is focused on developing novel catalytic systems to overcome these limitations, enabling milder and more selective syntheses and transformations of compounds like this compound.

Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of aryl sulfonyl chlorides from arylboronic acids under mild conditions, demonstrating significant functional group tolerance. nih.gov This approach is noteworthy because palladium catalysts typically promote the desulfonylation of aryl sulfonyl chlorides; however, specific ligand systems can reverse this reactivity to favor C-S bond formation. nih.gov Another avenue involves copper-catalyzed reactions, which can facilitate the coupling of aryl sulfonyl chlorides with various partners. researchgate.net Furthermore, heterogeneous photocatalysts, such as potassium poly(heptazine imide), offer a sustainable, metal-free alternative for synthesizing sulfonyl chlorides from arenediazonium salts under visible light at room temperature. acs.org

These catalytic methods could be applied to both the synthesis of this compound and its subsequent derivatization. By reacting the sulfonyl chloride moiety under catalytic conditions, a wide range of sulfonamides, sulfonate esters, and sulfones can be accessed with high efficiency and selectivity, which is crucial for applications in medicinal chemistry and materials science. nih.govsigmaaldrich.com

Table 2: Emerging Catalytic Systems for Aryl Sulfonyl Chloride Synthesis and Reaction

Catalytic System Reaction Type Key Advantages Reference(s)
Palladium/Custom Ligand Chlorosulfonylation of Arylboronic Acids Mild conditions, high functional group tolerance, convergent synthesis. nih.gov
Copper(I) Iodide (CuI) C-S Coupling / Sulfide Synthesis Uses sulfonyl chloride as a sulfur source, mild conditions. researchgate.net
Potassium Poly(heptazine imide) Photocatalytic Chlorosulfonylation Heterogeneous, metal-free, visible light, room temperature, sustainable. acs.org
Iron Catalysis Imination of Sulfoxides Direct introduction of protected nitrogen functionalities. sigmaaldrich.com

Exploration of Multi-Component Reactions Involving the Sulfonyl Chloride Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a powerful tool for rapidly building molecular complexity. The sulfonyl chloride group in this compound makes it an ideal candidate for inclusion in novel MCRs. Aryl sulfonyl chlorides can serve as precursors to various reactive species, enabling their participation in diverse transformations. magtech.com.cn

Recent advances have focused on using arylation reagents (like aryl boronic acids or aryl halides) in conjunction with sulfur dioxide surrogates (such as DABSO) and a third component to construct complex sulfonated molecules in one pot. acs.orgresearchgate.net The sulfonyl chloride moiety of this compound could be directly employed or generated in situ to participate in such reactions. For example, it could undergo a palladium-catalyzed coupling with an alkene and an amine in a three-component reaction to generate complex sulfonamides.

The exploration of such MCRs would significantly expand the synthetic utility of this compound, allowing for the efficient, atom-economical synthesis of diverse molecular scaffolds. These scaffolds could be valuable in drug discovery programs, where the rapid generation of chemical diversity is paramount. acs.org

Advanced Studies on Stereoselective Synthesis Utilizing its Chirality Potential

While this compound is an achiral molecule, its structure possesses latent chirality potential at the methylene (B1212753) carbon (the α-carbon) of the acetate (B1210297) group. Future research can focus on exploiting this potential through advanced stereoselective synthesis. This involves the enantioselective or diastereoselective functionalization of the α-carbon to create chiral derivatives, which are of high interest in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. nih.gov

A primary strategy would involve the generation of an enolate from the acetate moiety, followed by its reaction with an electrophile in the presence of a chiral catalyst or a chiral auxiliary. This approach, common in asymmetric synthesis, could introduce a substituent at the α-position with a high degree of stereocontrol. For instance, a stereoselective alkylation could be achieved by reacting the enolate with an alkyl halide using a phase-transfer catalyst derived from a chiral amine. google.com

Drawing parallels from other systems, the Horner-Wadsworth-Emmons reaction on related cyclic ketones has been used to introduce substituents with high stereoselectivity. nih.gov Similarly, chiral ligands can be used to direct the approach of reagents, as seen in the asymmetric synthesis of quinazolinone derivatives. nih.gov Applying these principles to this compound could yield enantiomerically enriched compounds where both the newly formed stereocenter and the versatile sulfonyl chloride handle are available for further elaboration into complex, biologically active molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-[3-(chlorosulfonyl)phenyl]acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonation of a phenylacetic acid precursor followed by esterification. For example, chlorosulfonyl groups are typically introduced using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation . Esterification may involve methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Optimize solvent polarity (e.g., dichloromethane vs. THF) to improve intermediate stability .
  • Data Note : Yields >70% are achievable with stoichiometric control of chlorosulfonic acid and rigorous exclusion of moisture .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

  • Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove sulfonic acid byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS . For advanced validation, employ ¹H/¹³C NMR to verify the absence of ester hydrolysis byproducts (e.g., free carboxylic acid at δ ~12 ppm) .
  • Data Note : Purity >95% is critical for biological assays; trace moisture during synthesis can hydrolyze the chlorosulfonyl group, reducing reactivity .

Q. What are the stability and storage guidelines for this compound?

  • Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess decomposition pathways . Monitor via FT-IR for sulfonyl chloride hydrolysis (appearance of –SO₃H peaks at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., sulfur in –SO₂Cl). Compare with experimental kinetics in reactions with amines or alcohols .
  • Data Note : The chlorosulfonyl group’s electrophilicity is highly solvent-dependent; simulations in polar aprotic solvents (e.g., DMF) align with experimental SN² mechanisms .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between meta- and para-substituted isomers .
  • Data Note : Crystallographic data (CCDC deposition) for this compound derivatives are limited; collaborate with crystallography consortia for structural validation .

Q. How do reaction conditions influence the compound’s utility in multi-step syntheses (e.g., drug intermediates)?

  • Methodology : Screen coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Vary bases (K₂CO₃ vs. Cs₂CO₃) and ligands (XPhos) to optimize cross-coupling efficiency .
  • Data Note : The chlorosulfonyl group may poison catalysts; pre-protection (e.g., as a sulfonamide) can mitigate this .

Q. What in silico and in vitro approaches assess the compound’s bioactivity?

  • Methodology : Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., kinases). Validate with enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assay in HEK-293 cells) .
  • Data Note : The compound’s logP (~2.5) suggests moderate blood-brain barrier penetration, requiring further ADMET profiling .

Methodological Best Practices

  • Contradiction Management : Conflicting stability data (e.g., storage temperature in vs. ) highlight the need for compound-specific stability studies.
  • Advanced Instrumentation : Leverage hyphenated techniques (LC-MS/MS) for trace impurity analysis and reaction monitoring .
  • Ethical Compliance : Adhere to EPA/ECHA guidelines for handling chlorosulfonyl derivatives, including fume hood use and waste neutralization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.